REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[CH:6][C:7]=1[F:8].BrBr.C(=O)([O-])[O-:13].[Ca+2]>O>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[F:8])[CH:9]=[O:13] |f:2.3|
|
Name
|
|
Quantity
|
25.6 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)C
|
Name
|
|
Quantity
|
0.42 mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
three-necked flask equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer, condenser, and dropping
|
Type
|
CUSTOM
|
Details
|
funnel is placed
|
Type
|
TEMPERATURE
|
Details
|
The liquid is heated to 105°
|
Type
|
CUSTOM
|
Details
|
illuminated as 67 g
|
Type
|
ADDITION
|
Details
|
is added over a period of one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the temperature is raised to 150°
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
transferred to a 1 liter 3-necked flask with a motor
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 20 hours with good stirring
|
Duration
|
20 h
|
Type
|
DISTILLATION
|
Details
|
distilled until no further oil
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |